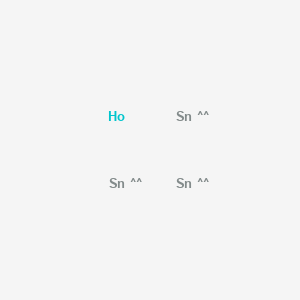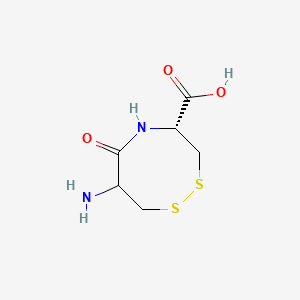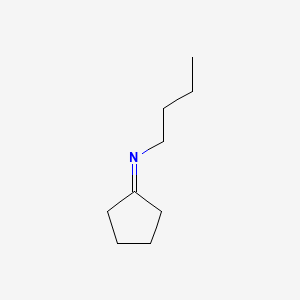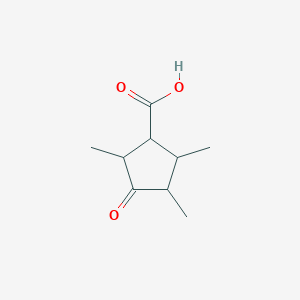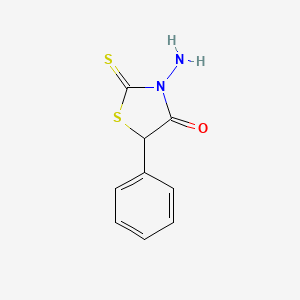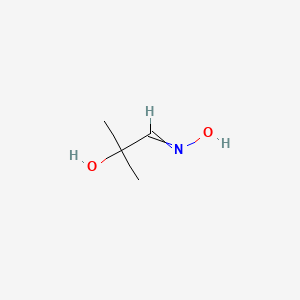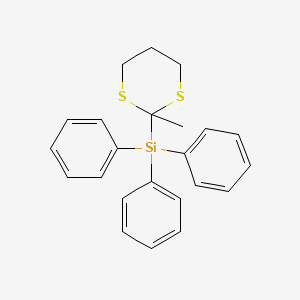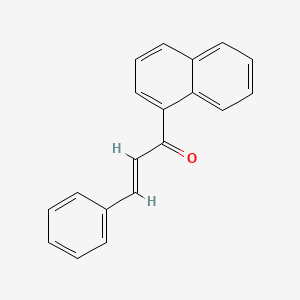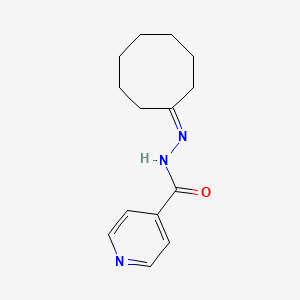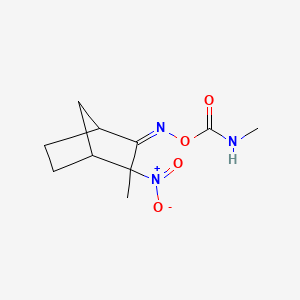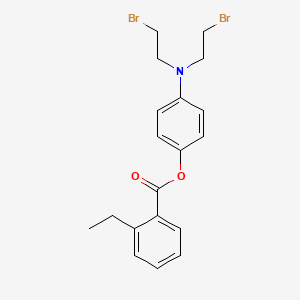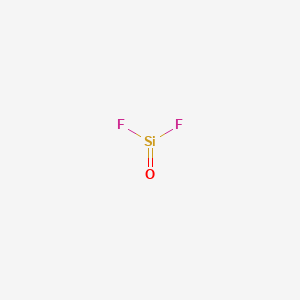
Difluorooxosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular weight of 82.0817 g/mol and is recognized by its CAS Registry Number 14041-22-6 . This compound is notable for its unique structure, which includes a silicon atom bonded to two fluorine atoms and one oxygen atom.
Métodos De Preparación
Difluorooxosilane can be synthesized through the reaction of silicon monoxide (SiO) with fluorine gas (F₂) under controlled conditions. This reaction typically occurs in a matrix isolation setup, where the reactants are isolated in an inert gas matrix at low temperatures to prevent unwanted side reactions . The reaction can be represented as follows: [ \text{SiO} + \text{F}_2 \rightarrow \text{F}_2\text{OSi} ]
Análisis De Reacciones Químicas
Difluorooxosilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form silicon-containing compounds.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Difluorooxosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-fluorine compounds.
Biology: Its unique properties make it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.
Industry: It is used in the semiconductor industry for the production of silicon-based materials
Mecanismo De Acción
The mechanism by which difluorooxosilane exerts its effects involves its ability to interact with various molecular targets. The silicon-fluorine bonds are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions can lead to the formation of new compounds and the modification of existing ones .
Comparación Con Compuestos Similares
Difluorooxosilane is unique compared to other silicon-fluorine compounds due to its specific structure and reactivity. Similar compounds include:
Silicon tetrafluoride (SiF₄): A gas used in the semiconductor industry.
Hexafluorosilicic acid (H₂SiF₆): Used in water fluoridation and as a precursor to other fluorosilicates.
Trifluoromethylsilane (CF₃SiH₃): Used in organic synthesis for introducing trifluoromethyl groups
This compound stands out due to its unique combination of silicon, oxygen, and fluorine atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
14041-22-6 |
|---|---|
Fórmula molecular |
F2OSi |
Peso molecular |
82.081 g/mol |
Nombre IUPAC |
difluoro(oxo)silane |
InChI |
InChI=1S/F2OSi/c1-4(2)3 |
Clave InChI |
KSMSUXMVDODGKV-UHFFFAOYSA-N |
SMILES canónico |
O=[Si](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


